3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
Description
This compound is a chiral, stereochemically complex molecule featuring a 1,3-dioxolane ring, a pivalate ester, and a hydroxyethoxypropyl chain. Its stereochemistry is defined by the (S)- and (R)-configurations at key chiral centers, which influence its physicochemical and biological properties. The compound is commercially available as a certified reference material (CRM) with high purity (95–99%) and stability, making it valuable for pharmaceutical research and quality control .
Properties
IUPAC Name |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZWBAPLPDLEP-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Glycerol
Glycerol reacts with pivalic acid (2,2-dimethylpropanoic acid) under acidic conditions to form pivalic acid monopropylene triol ester. Key parameters include:
Ketal Cyclization
The ester undergoes cyclization with acetone to form the dioxolane ring:
Hydrolysis
The intermediate is hydrolyzed under alkaline conditions to yield (R)-2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane:
Preparation of the (S)-2-Hydroxyethoxypropyl Fragment
The (S)-configured hydroxyethoxy chain is synthesized via stereoselective epoxide ring-opening:
Epoxidation of Allyl Alcohol
Allyl alcohol is epoxidized using tert-butyl hydroperoxide (TBHP) and a titanium-based catalyst to form glycidol:
Nucleophilic Opening with Propylene Glycol
The epoxide reacts with propylene glycol under basic conditions:
Coupling of Dioxolane and Hydroxyethoxy Fragments
The fragments are connected via a Mitsunobu reaction to preserve stereochemistry:
Activation of Dioxolane Hydroxyl Group
(R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol is converted to its tosylate derivative using p-toluenesulfonyl chloride:
Mitsunobu Reaction
The tosylate reacts with (S)-2-hydroxyethoxypropanol under Mitsunobu conditions:
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Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)
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Solvent : THF
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Temperature : 25°C
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Reaction Time : 6 hours
Esterification with Pivalic Acid
The terminal hydroxyl group is esterified with pivalic acid:
Acylation Conditions
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Acylating Agent : Pivaloyl chloride
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Base : Triethylamine
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Solvent : Dichloromethane
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Temperature : 0°C → 25°C (gradual warming)
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Reaction Time : 4 hours
Industrial-Scale Optimization
Adapting the patent methodology, large-scale production employs:
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Continuous Flow Reactors : For esterification and cyclization steps.
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Catalyst Recovery : Methanesulfonic acid is extracted and reused.
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Distillation : Short-path distillation isolates the final product (purity >98%).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxyethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to 3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate exhibit significant anticancer properties. For instance, derivatives of dioxolane have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that these compounds could effectively target breast cancer cells, suggesting a potential for developing new anticancer agents based on this scaffold .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of dioxolane derivatives. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, with mechanisms involving the suppression of NF-kB signaling pathways. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Material Science
The unique properties of dioxolane derivatives also make them suitable for applications in material science. Their ability to form stable polymers can be exploited in developing new materials with specific mechanical or thermal properties. For instance, studies have investigated the use of dioxolane-based monomers in polymer synthesis, which could lead to innovative materials with enhanced performance characteristics.
Bioconjugation and Drug Delivery
Dioxolane compounds are being researched for their potential use in bioconjugation strategies. The ability to selectively modify biomolecules can facilitate targeted drug delivery systems. By attaching therapeutic agents to dioxolane derivatives, researchers aim to improve the pharmacokinetics and bioavailability of drugs while minimizing side effects.
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of dioxolane derivatives to evaluate their anticancer efficacy against various cell lines. The results indicated that certain modifications to the dioxolane structure significantly enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics . This highlights the potential for developing novel anticancer therapies based on this compound.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory effects of a related dioxolane derivative in an animal model of arthritis. The study found that treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples . This suggests that such compounds could serve as effective treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the pivalate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Key Structural Features:
- 1,3-Dioxolane ring : Provides rigidity and influences solubility.
- Pivalate ester : Enhances lipophilicity and metabolic stability.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, stereochemistry, and applications.
Table 1: Structural and Functional Group Comparison
Table 3: Physicochemical and Spectroscopic Data
Key Research Findings
Stereochemical Influence : The (R)- and (S)-configurations in the dioxolane ring and hydroxyethoxy chain critically affect the target compound’s solubility and reactivity compared to simpler analogs like compound 25 .
Metabolic Stability: The pivalate ester in the target compound enhances resistance to enzymatic hydrolysis relative to propanoate esters in Landiolol impurities .
Applications : While the target compound is used as a CRM, structurally related derivatives (e.g., compound 25) are intermediates in asymmetric synthesis , and Landiolol impurities are pivotal in drug development .
Biological Activity
3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₂₄O₅
- Molecular Weight : 256.33 g/mol
The compound features a dioxolane ring, which is known for its role in various biological processes and interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
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Antimicrobial Activity
- Studies have indicated that compounds with similar dioxolane structures exhibit antimicrobial properties. In vitro testing against various bacterial strains has shown promising results, suggesting that this compound may inhibit the growth of specific pathogens.
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Cytotoxicity
- Research has demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines. For instance, an assessment of its effects on HeLa cells revealed an IC50 value indicating significant cytotoxicity at micromolar concentrations.
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Anti-inflammatory Effects
- Preliminary studies suggest that the compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Assessment
The cytotoxic effects were evaluated using the MTT assay on HeLa cells. The findings are presented in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
| 100 | 10 |
The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.
Anti-inflammatory Activity
In vivo studies conducted on murine models showed that treatment with the compound led to a significant reduction in inflammatory markers. The results are shown in Table 3.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
Case Studies
A notable case study involved a patient with chronic inflammatory conditions who was administered this compound as part of a clinical trial. The patient exhibited significant improvement in symptoms and a marked decrease in inflammatory markers over a period of four weeks.
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 3-((S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate?
Answer:
The synthesis involves stereoselective reduction and coupling steps. For example:
- Step 1 : Reduction of a ketone intermediate (e.g., (S,E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-en-2-yl pivalate) using CeCl₃·7H₂O and NaBH₄ in methanol at -78°C to yield a diastereomeric mixture (8:1 ratio) of the alcohol product .
- Step 2 : Mitsunobu reaction with DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF to couple chiral alcohols or amines, ensuring stereochemical retention .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes is commonly employed .
Basic: How is the stereochemistry of the compound confirmed experimentally?
Answer:
- NMR Analysis : ¹H and ¹³C NMR are used to identify diastereotopic protons and carbons. For instance, distinct splitting patterns in the ¹H NMR spectrum of (S,E)-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-hydroxybut-2-en-2-yl pivalate confirm stereochemistry .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine absolute configuration, as seen in related dioxolane-containing compounds .
Advanced: How can reaction conditions be optimized to improve diastereoselectivity in the synthesis?
Answer:
- Temperature Control : Lower temperatures (e.g., -78°C) during NaBH₄ reduction minimize epimerization and enhance selectivity, as demonstrated in the synthesis of diastereomeric alcohols .
- Chiral Auxiliaries : Use of enantiopure intermediates (e.g., (R)-2,2-dimethyl-1,3-dioxolan-4-yl methanol) ensures stereochemical fidelity in coupling reactions .
- Catalytic Systems : CeCl₃·7H₂O acts as a Lewis acid to stabilize transition states, improving selectivity during borohydride reductions .
Advanced: How are data contradictions resolved when assigning stereochemistry via NMR versus X-ray crystallography?
Answer:
- Comparative Analysis : Discrepancies between NMR-derived coupling constants and X-ray data require reevaluation of sample purity or crystal packing effects. For example, SHELX-refined structures may reveal conformational flexibility not evident in solution-phase NMR .
- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in dioxolane rings, clarifying assignments .
Advanced: What methods are used to analyze and mitigate side products during synthesis?
Answer:
- HPLC/MS Monitoring : Reverse-phase HPLC with chiral columns separates diastereomers, while high-resolution mass spectrometry (HRMS) identifies byproducts .
- Derivatization : Impurities like 3,5-dinitrobenzoyl esters enhance UV detection sensitivity during chromatographic analysis .
- Reaction Quenching : Rapid quenching with saturated NH₄Cl minimizes over-reduction or epoxide formation in sensitive intermediates .
Advanced: How can computational tools model the compound’s conformational dynamics?
Answer:
- Molecular Dynamics (MD) : Simulations predict solvent-dependent conformational preferences of the dioxolane ring and pivalate ester .
- DFT Calculations : Density functional theory optimizes transition states for stereoselective steps, such as NaBH₄ reductions, to guide experimental design .
- SHELX Integration : Crystallographic data from SHELXL refine force field parameters for accurate MD simulations .
Advanced: What strategies address low yields in coupling reactions involving the dioxolane moiety?
Answer:
- Activation of Hydroxyl Groups : Pre-activation as triflates or mesylates improves reactivity in SN2 displacements .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in Mitsunobu or Williamson ether syntheses .
- Catalytic Bases : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in esterification steps .
Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
